1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-ethyl-4-iodo-3-(propoxymethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-3-5-13-7-9-8(10)6-12(4-2)11-9/h6H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGPOKWYAAVHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1I)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
1-Ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole belongs to the pyrazole class of compounds, which are known for their diverse biological activities. The presence of the ethyl and propoxymethyl groups, along with the iodine substitution, enhances its potential interactions with biological targets.
Pharmacological Activities
1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole have shown promising results in inhibiting tumor cell proliferation. A study found that certain pyrazole derivatives had IC50 values as low as 0.07 µM against epidermal growth factor receptor (EGFR), indicating strong inhibitory activity comparable to established anticancer drugs like erlotinib .
2. Anti-inflammatory Effects
Pyrazoles are also recognized for their anti-inflammatory properties. In vitro studies demonstrated that related compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, showcasing its potential in treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented extensively. Compounds similar to 1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole were tested against various bacterial strains, with some exhibiting significant inhibition rates comparable to standard antibiotics. For instance, a related compound showed promising results against E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .
Case Studies
Case Study 1: Anticancer Evaluation
A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against different cancer cell lines. The study highlighted that modifications in the pyrazole structure could lead to enhanced cytotoxicity, with one compound achieving an IC50 value of 0.08 µM against MCF-7 breast cancer cells .
Case Study 2: Anti-inflammatory Mechanism
In a model of carrageenan-induced edema in mice, a pyrazole derivative was shown to reduce inflammation significantly, comparable to indomethacin, a well-known anti-inflammatory drug. This study underscores the potential therapeutic applications of pyrazoles in managing inflammatory conditions .
Data Tables
Scientific Research Applications
Synthesis Techniques
The synthesis of 1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole can be achieved through several methods, including:
- Nucleophilic Substitution : The iodine atom can be substituted by various nucleophiles to produce different derivatives.
- Cyclization Reactions : Utilizing hydrazones and other precursors under specific conditions can yield the desired pyrazole structure.
- Electrochemical Methods : Recent studies have shown that electrochemical techniques can facilitate the synthesis of pyrazole derivatives with high yields and selectivity.
Medicinal Chemistry
1-Ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets, making it a candidate for developing new drugs. Notably, it has shown promise in:
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties, with some derivatives showing low IC50 values in cell line studies .
- Anti-inflammatory Effects : Studies have explored its role in inhibiting pathways associated with inflammation, particularly in diseases like arthritis and colitis .
Agrochemicals
The compound is also of interest in the development of agrochemicals. Its ability to act as a herbicide or fungicide is being explored due to its unique reactivity and interaction with plant enzymes. Pyrazole derivatives have been documented to inhibit specific enzymes involved in plant growth regulation .
Material Science
In material science, 1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole is utilized in the synthesis of advanced materials:
- Electroluminescent Devices : Transition metal complexes with this pyrazole derivative demonstrate intense electrochemiluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.
- Polymer Chemistry : The compound serves as a building block for creating specialty polymers with tailored properties for various industrial applications.
Case Study 1: Anticancer Properties
A study conducted on various pyrazole derivatives, including 1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole, demonstrated significant anticancer activity against different cancer cell lines. The results indicated that modifications at the 4-position could enhance biological activity, leading to the identification of potent candidates for further development .
Case Study 2: Agrochemical Applications
Research focusing on the herbicidal properties of pyrazole derivatives showed that compounds similar to 1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole effectively inhibited weed growth while being less toxic to crop plants. This selectivity is crucial for developing safer agrochemicals that minimize environmental impact .
Comparison with Similar Compounds
Key Observations :
- Propoxymethyl vs. However, this may reduce aqueous solubility .
- Trifluoromethyl Substitution : The CF3 group () imparts strong electron-withdrawing effects, enhancing thermal and oxidative stability. This contrasts with the electron-donating propoxymethyl ether, which may increase susceptibility to oxidation .
2.4. Stability and Commercial Viability
- The target compound’s discontinued status () contrasts with available analogs like 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole (). Potential reasons include synthetic challenges (e.g., propoxymethyl group instability) or inferior performance in preliminary bioassays .
- Thermal analysis of polyiodinated pyrazoles () reveals decomposition temperatures >200°C, whereas the propoxymethyl analog’s stability is unreported but likely lower due to ether linkage susceptibility .
Preparation Methods
Regioselective Iodination Strategies
Iodination at position 4 poses significant challenges due to competing electrophilic substitution at adjacent positions. Patent WO2009135808A2 demonstrates that halogen exchange reactions using potassium iodide in polar aprotic solvents (e.g., DMF or dimethyl sulfoxide) at 100–120°C effectively replace chloro or nitro groups at position 4. This method avoids the use of hazardous iodinating agents like iodine monochloride, aligning with green chemistry principles.
Critical Analysis of Methodologies
Yield and Selectivity Considerations
Route A provides the highest overall yield (72%) due to minimized steric effects during iodination. In contrast, Route B suffers from diminished efficiency (61%) attributable to the instability of 4-iodo intermediates under alkaline alkylation conditions.
Scalability and Industrial Feasibility
Batch processes (Routes A and B) are readily scalable, whereas Route C’s flow chemistry approach demands specialized equipment. Patent CN106187894A highlights the economic viability of halogen exchange reactions over direct iodination, aligning with Route A’s cost-effectiveness.
Q & A
Q. What are the common synthetic routes for 1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:
- Ethylation : Introducing the ethyl group via nucleophilic substitution or alkylation using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Iodination : Electrophilic iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents like DCM .
- Propoxymethylation : The 3-position is functionalized via a Williamson ether synthesis, reacting chloromethyl pyrazole intermediates with sodium propoxide .
Optimization : Yield improvements are achieved by controlling temperature (50–80°C), using catalysts like CuI for coupling reactions, and employing anhydrous conditions to minimize hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl CH₃ at δ 1.2–1.4 ppm, propoxymethyl OCH₂ at δ 3.4–3.6 ppm) .
- IR Spectroscopy : Peaks at 750–800 cm⁻¹ (C-I stretch) and 1100–1200 cm⁻¹ (ether C-O) validate functional groups .
- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H]+ for C₉H₁₄IN₃O requires m/z ≈ 316.02) .
Q. What initial biological screening assays are recommended for evaluating the bioactivity of this compound?
- Antiproliferative assays : Use MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .
- Enzyme inhibition : Screen against kinases or tubulin using fluorescence polarization assays .
- Antimicrobial activity : Perform disk diffusion or MIC assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the interaction of this compound with biological targets like tubulin?
- Software : Use AutoDock Vina or Schrödinger Suite for docking studies. Input the compound’s 3D structure (optimized via DFT) into the colchicine-binding site of tubulin (PDB: 1SA0) .
- Parameters : Analyze binding energy (ΔG < -8 kcal/mol suggests strong affinity) and hydrogen-bonding interactions with residues like β-tubulin Thr179 .
- Validation : Compare predicted activity with experimental IC₅₀ values from tubulin polymerization assays .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazole derivatives with similar substituents?
- Systematic substitution : Synthesize analogs with positional swaps (e.g., moving the propoxymethyl group to the 5-position) to isolate electronic vs. steric effects .
- Crystallography : Solve X-ray structures (using SHELXL ) to correlate substituent orientation with activity.
- Multivariate analysis : Apply QSAR models incorporating Hammett σ values and steric parameters (e.g., Taft Es) .
Q. What experimental approaches are used to determine regioselectivity in substitution reactions involving the propoxymethyl group?
- Isotopic labeling : Use ¹³C-labeled propoxymethyl precursors to track substitution sites via NMR .
- Competition experiments : React pyrazole intermediates with equimolar propyl vs. isopropyl halides; analyze product ratios via GC-MS .
- DFT calculations : Compare activation energies for substitution at different positions using Gaussian09 .
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Forced degradation : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours. Monitor decomposition via HPLC (retention time shifts) .
- Light sensitivity : Conduct ICH Q1B photostability testing using UV/Vis lamps (320–400 nm) .
- Storage recommendations : Use argon-purged vials and desiccants for air- and moisture-sensitive samples .
Q. What methodologies are employed in optimizing cross-coupling reactions (e.g., Suzuki) for introducing aryl groups to the pyrazole core?
- Catalyst screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos Pd G3 in THF/H₂O mixtures .
- Additives : Include Na₂CO₃ or CsF to enhance coupling efficiency.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 16 hours conventional) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
